(+-)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate
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Overview
Description
(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoylamino group, a pyrrolidinyl ethoxy group, and a hydrocinnamamide backbone. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzoylamino group, followed by the introduction of the pyrrolidinyl ethoxy group and the hydrocinnamamide backbone. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and the use of advanced technologies, such as automated reactors, can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may serve as a tool for studying biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Suberanilic Acid: An amide alkaloid with antimicrobial properties.
Uniqueness
(±)-alpha-(Benzoylamino)-N,N-dipropyl-4-(2-(1-pyrrolidinyl)ethoxy)hydrocinnamamide oxalate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
57227-25-5 |
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Molecular Formula |
C30H41N3O7 |
Molecular Weight |
555.7 g/mol |
IUPAC Name |
N-[1-(dipropylamino)-1-oxo-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-yl]benzamide;oxalic acid |
InChI |
InChI=1S/C28H39N3O3.C2H2O4/c1-3-16-31(17-4-2)28(33)26(29-27(32)24-10-6-5-7-11-24)22-23-12-14-25(15-13-23)34-21-20-30-18-8-9-19-30;3-1(4)2(5)6/h5-7,10-15,26H,3-4,8-9,16-22H2,1-2H3,(H,29,32);(H,3,4)(H,5,6) |
InChI Key |
LVVZEKLSVHXNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN2CCCC2)NC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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